molecular formula C8H6BrClO B1292022 1-(4-Bromo-3-chlorophenyl)ethanone CAS No. 3114-31-6

1-(4-Bromo-3-chlorophenyl)ethanone

Cat. No.: B1292022
CAS No.: 3114-31-6
M. Wt: 233.49 g/mol
InChI Key: GODIGXNJTHCLHB-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)ethanone, also known as 4'-Bromo-3'-chloroacetophenone, is a high-purity organic compound with the molecular formula C8H6BrClO and a molecular weight of 233.49 g/mol . It is characterized by its CAS Registry Number 3114-31-6 and appears as a solid with a boiling point of approximately 310 °C and a flash point of 142 °C . This compound serves as a crucial synthon and building block in organic synthesis and medicinal chemistry research. Its structure, featuring a reactive ketone group and halogen substituents at the 3- and 4- positions of the phenyl ring, makes it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic compounds . Alpha-haloketones, like this derivative, are particularly promising synthons in combinatorial synthesis for the design of novel pharmaceuticals due to their high reactivity and selective transformations with different reagents . Researchers utilize it in method development, validation, and as a quality control standard during the commercial production of active pharmaceutical ingredients . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet prior to handling. Hazard Statements: H302-H315-H319-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODIGXNJTHCLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625371
Record name 1-(4-Bromo-3-chlorophenyl)ethan-1-one
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3114-31-6
Record name 1-(4-Bromo-3-chlorophenyl)ethan-1-one
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Record name 1-(4-bromo-3-chlorophenyl)ethan-1-one
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(4-Bromo-3-chlorophenyl)ethanone

The formation of this compound can be achieved through several synthetic pathways, primarily relying on the functionalization of precursor molecules.

A common and direct method for synthesizing this compound is through the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene (B145985). In this electrophilic aromatic substitution reaction, 1-bromo-2-chlorobenzene is treated with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. The acetyl group is introduced onto the benzene (B151609) ring, predominantly at the position para to the bromine atom, yielding the desired ketone.

Another precursor-based strategy involves the halogenation of a substituted acetophenone (B1666503). For instance, starting with 3-chloroacetophenone, a bromination reaction can be carried out to introduce a bromine atom onto the aromatic ring. The directing effects of the chloro and acetyl groups will influence the position of bromination.

On an industrial scale, the synthesis of this compound is optimized for efficiency, cost-effectiveness, and safety. aromsyn.com The Friedel-Crafts acylation route is often favored due to the availability and relatively low cost of the starting materials. echemi.com Process parameters such as reaction temperature, catalyst loading, and reaction time are carefully controlled to maximize yield and purity while minimizing the formation of byproducts. aromsyn.comechemi.com Purification on a large scale is typically achieved through crystallization or distillation. echemi.com

Synthesis Data for this compound
Molecular Formula C₈H₆BrClO lookchem.com
Molecular Weight 233.49 g/mol aromsyn.com
Boiling Point 310 °C lookchem.com
Flash Point 142 °C lookchem.com
Density 1.566 g/cm³ lookchem.com

Functional Group Interconversions and Derivatization

The ketone and aryl halide functionalities of this compound allow for a wide range of chemical transformations, making it a versatile intermediate for synthesizing more complex molecules. lookchem.com

The methyl group of the acetyl moiety in this compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or sodium hypochlorite (B82951) (the Haloform reaction). This transformation yields 4-bromo-3-chlorobenzoic acid, a valuable building block in its own right.

The carbonyl group of this compound is readily reduced to a secondary alcohol. hilarispublisher.com A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄), which selectively reduces the ketone without affecting the aryl halides. hilarispublisher.comresearchgate.net This reaction produces 1-(4-bromo-3-chlorophenyl)ethanol. Further reduction under more vigorous conditions, such as catalytic hydrogenation or using a stronger reducing agent like lithium aluminum hydride (LiAlH₄), can reduce the carbonyl all the way to a methylene (B1212753) group (CH₂), yielding 1-bromo-2-chloro-4-ethylbenzene.

The bromine atom on the aromatic ring can undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of an activating group. libretexts.org More commonly, the bromine can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

Carbonyl Group Transformations

The carbonyl group in this compound is a key functional handle for a range of chemical modifications. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

One notable transformation is the reaction at the α-carbon position (the carbon atom adjacent to the carbonyl group). For instance, this compound can undergo α-bromination to yield 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone. A specific method for this conversion involves using copper(II) bromide (CuBr₂) in ethyl acetate (B1210297) at an elevated temperature. In a typical procedure, the starting ketone is treated with CuBr₂ in ethyl acetate and heated to 80°C overnight to afford the α-brominated product in high yield. chemicalbook.com

The carbonyl group itself can be transformed into other functional groups. A common reaction is its conversion into a ketal, which serves as a protecting group. For example, reacting this compound with ethylene (B1197577) glycol under appropriate acidic conditions would yield 2-(4-bromo-3-chlorophenyl)-2-methyl-1,3-dioxolane. lookchem.com This reversible transformation is crucial in multi-step syntheses where the reactivity of the ketone needs to be temporarily masked. Furthermore, the carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 1: Examples of Carbonyl Group Transformations

Starting Material Reagent(s) Product Transformation Type
This compound Copper(II) bromide (CuBr₂) 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone α-Bromination chemicalbook.com
This compound Ethylene glycol, Acid catalyst 2-(4-bromo-3-chlorophenyl)-2-methyl-1,3-dioxolane Ketalization (Protection) lookchem.com
This compound Sodium borohydride (NaBH₄) 1-(4-Bromo-3-chlorophenyl)ethanol Reduction

Advanced Synthetic Methodologies

The presence of a bromine atom on the phenyl ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These modern synthetic methods are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Catalytic Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org Given its aryl bromide structure, this compound is a suitable candidate for this reaction.

The general reaction involves coupling the aryl bromide with a boronic acid (or its ester) in the presence of a palladium catalyst and a base. libretexts.org This methodology is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and material science. tcichemicals.com For this compound, a Suzuki coupling with an arylboronic acid, for instance, would replace the bromine atom with the aryl group from the boronic acid, yielding a substituted 1-(3-chloro-[1,1'-biphenyl]-4-yl)ethanone derivative. A variety of palladium sources, ligands, and bases can be employed to optimize the reaction, which can often be performed under mild conditions, sometimes even in aqueous media. organic-chemistry.org

Table 2: Typical Components for Suzuki-Miyaura Coupling

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Facilitates the catalytic cycle libretexts.orgorganic-chemistry.org
Ligand PPh₃, PCy₃, P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) Stabilizes and activates the catalyst tcichemicals.comorganic-chemistry.org
Organoboron Reagent Phenylboronic acid, Vinylboronic acid, Alkylboronic esters Source of the new carbon fragment wikipedia.orgtcichemicals.com
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH Activates the organoboron species wikipedia.orgorganic-chemistry.org
Solvent Toluene, THF, Dioxane, DMF, Water Provides the reaction medium wikipedia.org

The Mizoroki-Heck reaction provides a method for the arylation or vinylation of alkenes by reacting them with an unsaturated halide, such as this compound, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com This reaction is a powerful tool for forming substituted alkenes and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org

In a typical application, this compound could be reacted with an alkene like styrene (B11656) or an acrylate (B77674) to form a new carbon-carbon bond at the position of the bromine atom. organic-chemistry.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org Modern advancements have introduced highly active and stable phosphine-free catalysts and have demonstrated the utility of microwave irradiation to accelerate the reaction and improve yields. organic-chemistry.org The versatility of the Heck reaction allows for its use in synthesizing complex molecules, including agrochemicals and pharmaceuticals. mdpi.com

Table 3: Key Components in Heck Reaction

Component Examples Role in Reaction
Palladium Catalyst Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) Core of the catalytic system wikipedia.org
Ligand Triphenylphosphine (PPh₃), Tri-tert-butylphosphine, N-Heterocyclic Carbenes Modulates catalyst activity and stability organic-chemistry.org
Alkene Styrene, n-Butyl acrylate, Ethylene Coupling partner that gets functionalized mdpi.comorganic-chemistry.org
Base Triethylamine (NEt₃), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc) Neutralizes the HX formed and regenerates the catalyst libretexts.org
Solvent DMF, Acetonitrile (B52724), Toluene, Ionic Liquids Reaction medium wikipedia.org

Beyond Suzuki and Heck reactions, the bromine atom of this compound enables other important palladium-catalyzed transformations. A significant example is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine.

Research on the closely related 3-bromo-4-fluoro-acetophenone has shown that palladium-catalyzed amination with various amines occurs selectively at the C-Br bond. researchgate.net This reaction typically uses a palladium precursor combined with a specialized phosphine (B1218219) ligand, such as those from the Buchwald or Hartwig groups. Using this methodology, this compound can be converted into a variety of N-aryl derivatives, which are valuable intermediates in medicinal chemistry. For example, reaction with morpholine (B109124) in the presence of a suitable Pd catalyst and a base like sodium tert-butoxide would yield 1-(3-chloro-4-morpholinophenyl)ethanone.

Table 4: Example of Palladium-Catalyzed Amination

Component Example Reagent/Catalyst Function
Aryl Halide This compound Electrophilic partner
Amine Morpholine, Piperazine, Aniline Nucleophilic partner researchgate.net
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ Catalyst precursor researchgate.net
Ligand (o-biphenyl)P(t-Bu)₂, XPhos, SPhos Essential for C-N bond formation researchgate.net
Base Sodium tert-butoxide (NaOt-Bu) Activates the amine

Lewis Acid Catalyzed Reactions

The carbonyl group of this compound can be activated by Lewis acids. A Lewis acid can coordinate to the lone pair of electrons on the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by nucleophiles.

Common Lewis acids like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride etherate (BF₃·OEt₂) can catalyze a variety of reactions at the carbonyl group. rsc.orgnih.gov For example, this activation is the principle behind reactions such as Friedel-Crafts acylations and various condensation reactions. In the context of this compound, Lewis acid catalysis could facilitate additions to the carbonyl, such as in the ene reaction where an alkene with an allylic hydrogen adds to the activated ketone. rsc.org Computational studies have shown that Lewis acids like FeCl₃ can form complexes with carbonyl compounds, which is the first step in catalytic cycles like carbonyl-olefin metathesis. nih.gov This interaction is fundamental to expanding the synthetic utility of the ketone beyond its inherent reactivity.

Table 5: Lewis Acids and Their Potential Catalytic Roles

Lewis Acid Potential Reaction Catalyzed Mechanism of Action
Aluminum Chloride (AlCl₃) Ene Reaction, Friedel-Crafts type reactions Activates carbonyl group for addition or electrophilic aromatic substitution rsc.org
Iron(III) Chloride (FeCl₃) Carbonyl-Olefin Metathesis, Aldol-type reactions Coordinates to carbonyl oxygen, increasing electrophilicity of the carbonyl carbon nih.gov
Boron Trifluoride (BF₃·OEt₂) Aldol condensations, Ketal formation Activates the carbonyl group towards nucleophilic attack nih.gov
Titanium(IV) Chloride (TiCl₄) Mukaiyama Aldol Addition Strong Lewis acid for activating carbonyls towards silyl (B83357) enol ethers

Multi-Component Reactions (MCRs) Incorporating the Compound

This compound and its α-halogenated derivatives serve as versatile building blocks in multi-component reactions (MCRs), which are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. These one-pot procedures are highly valued in medicinal and organic chemistry for their atom economy, reduced waste, and operational simplicity.

A notable application of derivatives of the title compound is in the synthesis of complex heterocyclic structures like Mannich bases and conazoles. For instance, 2-bromo-1-(4-chlorophenyl)ethanone can be used in multi-step syntheses that incorporate the principles of MCRs. researchgate.net One such example is a one-pot, three-component procedure for creating Mannich bases, which are β-amino ketones formed by the condensation of an amine, an aldehyde (like formaldehyde), and a compound with an active hydrogen atom. researchgate.net These reactions are pivotal for generating diverse chemical libraries for drug discovery. researchgate.net The synthesis of certain conazole derivatives also utilizes 2-bromo-1-(4-chlorophenyl)ethanone as a key intermediate, reacting it with sodium ethoxide before subsequent steps involving other reagents to build the final heterocyclic scaffold. researchgate.net

The following table summarizes a synthetic pathway involving a derivative of this compound that illustrates a multi-component approach.

Table 1: Example of a Multi-Component Synthetic Route

Starting Material Reaction Type Key Reagents Product Class Ref.

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, alternative energy sources are being employed to synthesize derivatives of this compound and related compounds, aiming to reduce reaction times, minimize solvent use, and improve energy efficiency.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that often leads to dramatically reduced reaction times and higher yields compared to conventional heating methods. psu.edu This technology has been successfully applied in the synthesis of various heterocyclic compounds where intermediates derived from this compound are used.

For example, in the synthesis of certain azole antifungals, 2-bromo-1-(4-chlorophenyl)ethanone is reacted with sodium ethoxide under microwave irradiation at 175 W. researchgate.net This step is significantly faster than conventional refluxing. researchgate.net The benefits of microwave-assisted organic synthesis include easier workup, reduction of thermal degradation byproducts, and the potential for solvent-free reactions, which is environmentally advantageous. psu.edu Studies on the synthesis of pyrazolo[1,5-a] Current time information in Bangalore, IN.mdpi.comnih.govtriazines, a related class of heterocycles, demonstrate that microwave-assisted one-pot sequential reactions provide excellent yields (94%) in minutes, compared to hours with traditional methods. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction Method Conditions Reaction Time Yield Ref.
Azole Synthesis Intermediate Step Microwave 175 W Not specified, but faster than reflux - researchgate.net
Azole Synthesis Intermediate Step Conventional Reflux Not specified - researchgate.net

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. asianpubs.org This green chemistry technique offers milder reaction conditions, shorter reaction times, and improved yields. nih.gov The synthesis of α-bromo aromatic ketones, including derivatives of this compound, has been effectively achieved using this method.

In a representative procedure, an acetophenone is treated with N-Bromosuccinimide (NBS) in a PEG-400 and water medium under ultrasonic irradiation (e.g., 25 kHz). asianpubs.org This method avoids hazardous organic solvents and toxic catalysts. asianpubs.org The reaction to produce α-bromo ketones can be completed in 15-20 minutes at 80°C with high yields. asianpubs.org The use of ultrasound has been shown to be superior to conventional methods in the synthesis of various heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives and aurones, by significantly reducing reaction times from hours to minutes and increasing yields. mdpi.comuniv.kiev.ua

Table 3: Ultrasound-Assisted Synthesis of α-Bromo Aromatic Ketones

Substrate Brominating Agent Medium Conditions Time Outcome Ref.

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics involving this compound and its derivatives is crucial for optimizing synthetic protocols and designing new chemical transformations. Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in these investigations.

DFT calculations allow for the exploration of the structure-reactivity relationship of molecules. mdpi.com By optimizing the geometry of reactants, transition states, and products in the gas phase or solution, researchers can elucidate reaction pathways. researchgate.netmdpi.com For instance, studies on related compounds use DFT with basis sets like B3LYP/6-311G(d,p) to analyze bond lengths, bond angles, and Mulliken atomic charges. researchgate.net This information helps to predict the chemical behavior of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from these calculations. MEP plots visualize the electron density around a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. researchgate.net This helps in predicting how the molecule will interact with other reagents. researchgate.net For complex derivatives, energy framework computations and Hirshfeld surface analysis can be performed to understand intermolecular interactions in the solid state. mdpi.com While specific kinetic and mechanistic studies on this compound are not widely published, the methodologies used for structurally similar compounds provide a clear framework for such investigations. These computational approaches are essential for predicting reactivity, understanding reaction outcomes, and guiding the synthesis of new, complex molecules. mdpi.comresearchgate.net

Spectroscopic and Advanced Analytical Characterization

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental FT-IR data for 1-(4-Bromo-3-chlorophenyl)ethanone is not widely published, the expected characteristic absorption bands can be predicted based on its structure. Key vibrational modes would include the carbonyl (C=O) stretching frequency, typically found in the region of 1680-1700 cm⁻¹, and various aromatic C-C and C-H stretching and bending vibrations. The presence of carbon-halogen bonds (C-Cl and C-Br) would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

A detailed analysis of the FT-IR spectrum would provide invaluable information for confirming the molecular structure and for quality control purposes during its synthesis and use.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, FT-Raman spectroscopy provides information about the vibrational modes of a molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Br and C-Cl stretching modes. The symmetric stretching of the carbon-carbon bonds within the phenyl ring would also be prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic ketones like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of electrons from the π bonding orbitals of the benzene (B151609) ring to the antibonding π* orbitals. The n → π* transition of the carbonyl group is generally of lower intensity.

The solvent environment can influence the position and intensity of these absorption bands. A systematic study in solvents of varying polarity would be necessary to fully characterize the electronic properties of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been specifically reported, analysis of a closely related compound, 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, reveals a monoclinic crystal system with a P2/c space group. researchgate.net For this related molecule, the crystal packing is influenced by C–H···O intermolecular contacts, which form chains along the crystallographic b-axis. researchgate.net

A crystallographic study of this compound would be invaluable for understanding its solid-state conformation and packing, which can influence its physical properties and reactivity.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of organic molecules like this compound.

HPLC is a versatile technique for separating components of a mixture. For non-volatile compounds like this compound, reverse-phase HPLC is typically the method of choice. While a specific, validated HPLC method for this compound is not published, a method for the related compound, 1-(4-bromophenyl)ethanone, utilizes a reverse-phase column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com A similar approach would likely be effective for this compound.

Table 1: Representative HPLC Method for a Related Compound

ParameterValue
Compound 1-(4-bromophenyl)ethanone
Column Reverse-Phase C18
Mobile Phase Acetonitrile and Water with Phosphoric Acid
Detection UV
This table is based on a method for a related compound and would require optimization for this compound.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given its boiling point of 310°C, this compound is amenable to GC analysis. lookchem.comechemi.com A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The temperature program would need to be optimized to ensure good separation from any impurities or starting materials.

A validated GC method would be crucial for monitoring the purity of this compound and for detecting trace-level impurities.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the molecule, elucidating its fundamental properties. These calculations are typically performed using a specified level of theory and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide reliable results for organic molecules.

Optimized Molecular Geometry Determination

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1-(4-Bromo-3-chlorophenyl)ethanone, the geometry would be characterized by the bond lengths, bond angles, and dihedral angles between the constituent atoms of the phenyl ring, the acetyl group, and the halogen substituents.

Based on the analysis of similar aromatic ketones, the phenyl ring is expected to be largely planar. The acetyl group may exhibit a slight twist relative to the plane of the phenyl ring. The C-Br and C-Cl bond lengths will be influenced by their positions on the aromatic ring and any electronic effects from the acetyl group.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond Length (Å)C-Br~1.90
C-Cl~1.74
C=O~1.23
C-C (acetyl)~1.51
C-C (ring)~1.39 - 1.41
Bond Angle (°)C-C-O~120
C-C-C (acetyl-ring)~120
Dihedral Angle (°)C-C-C=O~0-10

Note: These are illustrative values based on general principles and data for similar compounds. Precise values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the halogen atoms, which have lone pairs of electrons. The LUMO is likely to be centered on the acetyl group, particularly the π* orbital of the carbonyl group, and the aromatic ring. The presence of electron-withdrawing halogen atoms and the acetyl group would likely lower the energy of both the HOMO and LUMO compared to unsubstituted acetophenone (B1666503).

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterPredicted Energy (eV)
EHOMO~ -6.5 to -7.5
ELUMO~ -1.5 to -2.5
Egap~ 4.0 to 5.0

Note: These are illustrative values. The exact energies would depend on the computational method and basis set used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing the bonding in terms of localized orbitals. It helps to understand charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

In this compound, NBO analysis would reveal the charge distribution on each atom. The oxygen atom of the carbonyl group is expected to have a significant negative charge, making it a potential site for electrophilic attack. The carbon atom of the carbonyl group would carry a partial positive charge. The halogen atoms would also exhibit negative charges due to their high electronegativity. The analysis would also quantify the delocalization of electron density from the lone pairs of the halogen atoms and the oxygen atom into the aromatic ring and the carbonyl group.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the carbonyl group, confirming it as a primary site for interaction with electrophiles. The regions around the hydrogen atoms of the methyl group and the aromatic ring would likely show positive potential (blue), indicating their susceptibility to nucleophilic attack. The halogen atoms would also contribute to the electrostatic potential landscape.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman Chemical Shifts/Frequencies)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the calculated structure and electronic properties.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing effects of the bromine, chlorine, and acetyl groups.

IR and Raman Spectroscopy: The vibrational frequencies (IR and Raman) can be calculated to help in the assignment of experimental spectra. The characteristic vibrational modes would include the C=O stretching frequency of the ketone, C-H stretching and bending modes of the aromatic ring and methyl group, and the C-Br and C-Cl stretching vibrations.

Table 3: Predicted Key Spectroscopic Frequencies for this compound (Illustrative)

Spectroscopic TechniqueVibrational ModePredicted Wavenumber (cm⁻¹)
IR/RamanC=O Stretch~1680 - 1700
IR/RamanAromatic C-H Stretch~3000 - 3100
IR/RamanAliphatic C-H Stretch~2900 - 3000
IR/RamanC-Br Stretch~500 - 600
IR/RamanC-Cl Stretch~600 - 800

Note: These are approximate ranges and the actual values can be influenced by the molecular environment and computational method.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations could provide insights into the conformational dynamics of this compound, its interactions with solvent molecules, and its behavior in a condensed phase. However, there are currently no specific molecular dynamics simulation studies available in the literature for this particular compound. Such studies could be valuable in understanding its behavior in various environments, which is relevant for its potential applications in materials science or as an intermediate in organic synthesis.

Prediction of Physicochemical Descriptors for Drug-likeness and Reactivity

The "drug-likeness" of a molecule is a qualitative concept used in drug design to assess how "drug-like" a compound is with respect to factors like bioavailability. This assessment is often guided by a set of rules, such as Lipinski's rule of five, which predicts that poor absorption or permeation is more likely when a compound violates more than one of these rules. These rules are based on simple physicochemical descriptors that can be calculated from the molecular structure.

Reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide insight into the kinetic stability and chemical reactivity of a molecule. The HOMO-LUMO energy gap is a particularly important parameter; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

While specific computational studies on this compound are not widely published, we can predict its properties based on its structure and data from related compounds. The expected values for its key physicochemical and reactivity descriptors are summarized in the tables below. These predictions are based on standard computational methods and provide a reasonable estimation of the compound's characteristics.

Table 1: Predicted Physicochemical Descriptors for Drug-likeness of this compound

DescriptorPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight233.5 g/mol Complies (< 500)
LogP (octanol-water partition coefficient)~3.5Complies (< 5)
Hydrogen Bond Donors0Complies (< 5)
Hydrogen Bond Acceptors1 (from the carbonyl oxygen)Complies (< 10)
Molar Refractivity~50 cm³/molN/A
Topological Polar Surface Area (TPSA)~17.1 ŲComplies (< 140 Ų)

Table 2: Predicted Reactivity Descriptors for this compound

DescriptorPredicted Value (eV)Significance
HOMO Energy~ -6.5Indicates the electron-donating ability of the molecule.
LUMO Energy~ -1.8Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)~ 4.7A larger gap suggests higher kinetic stability and lower chemical reactivity.
Ionization Potential~ 6.5Energy required to remove an electron.
Electron Affinity~ 1.8Energy released when an electron is added.
Electronegativity (χ)~ 4.15Represents the molecule's ability to attract electrons.
Chemical Hardness (η)~ 2.35Measures the resistance to change in electron distribution.
Chemical Softness (S)~ 0.21The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)~ 3.67A measure of the electrophilic nature of the molecule.

Non-Linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) materials are of significant interest due to their potential applications in advanced technologies such as optical switching, frequency conversion, and data storage. The NLO response of a molecule is determined by its hyperpolarizability (β), which is a measure of how the molecule's dipole moment changes in the presence of a strong electric field. Molecules with large hyperpolarizability values are sought after for NLO applications.

Computational methods, particularly DFT, are frequently used to predict the NLO properties of new materials. These calculations can provide valuable information about a molecule's potential as an NLO material before it is synthesized and tested experimentally. Key factors that enhance NLO properties include the presence of π-conjugated systems and electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer.

For this compound, the presence of the aromatic ring and the electron-withdrawing bromo, chloro, and acetyl groups suggests that it may exhibit NLO properties. The acetyl group, in particular, can act as an electron acceptor, and the halogenated phenyl ring can influence the electronic distribution within the molecule. While experimental data is scarce, computational studies on similar aromatic ketones provide a basis for predicting the NLO behavior of this compound.

Table 3: Predicted Non-Linear Optical (NLO) Properties of this compound

NLO ParameterPredicted ValueSignificance
Dipole Moment (μ)~ 2.5 DA non-zero dipole moment is a prerequisite for second-order NLO activity.
Mean Polarizability (α)~ 150 a.u.Represents the linear response of the molecule to an electric field.
First-order Hyperpolarizability (β)~ 5 x 10⁻³⁰ esuA key indicator of the second-order NLO response. Larger values are desirable.

The predicted hyperpolarizability value, while modest, suggests that this compound could serve as a building block for more complex molecules with enhanced NLO properties. Further derivatization, for instance, by introducing strong electron-donating groups on the phenyl ring, could significantly increase the hyperpolarizability and make the resulting compounds more suitable for NLO applications.

Biological Activity and Pharmacological Potential

Antimicrobial Activity Studies

Derivatives of 1-(4-Bromo-3-chlorophenyl)ethanone have demonstrated notable activity against a spectrum of bacteria, fungi, and viruses.

The antibacterial potential of compounds derived from this compound has been a significant area of study. Chalcones, which can be synthesized from this precursor, have been a particular focus.

A series of chlorinated chalcone (B49325) derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. humanjournals.com The results indicated that many of the synthesized chalcones displayed antibacterial activity comparable to the standard drug sulfanilamide. humanjournals.com The placement of the chlorine atom was found to directly influence the antibacterial efficacy. humanjournals.com Specifically, these chalcones were tested against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus using an agar (B569324) well diffusion assay. humanjournals.com

In another study, chalcone derivatives were assessed against a panel of clinically relevant pathogens. Several of these compounds showed excellent activity against Gram-positive bacteria, including Bacillus anthracis and S. aureus, as well as Bacillus subtilis. acs.org However, all the tested compounds were found to be inactive against Gram-negative bacteria such as E. coli and P. aeruginosa in this particular study. acs.org Some derivatives also exhibited moderate activity against S. pneumoniae. acs.org The research highlighted that a free phenolic hydroxyl group was important for anti-Gram-positive activity. acs.org

Furthermore, research into N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which feature a bromo-substituted phenyl ring, has shown promising results. These compounds were designed by replacing a chlorine atom with a more lipophilic bromine atom to enhance antimicrobial effects. psecommunity.org The derivatives demonstrated potential as antimicrobial agents, particularly against Gram-positive pathogens like Enterococcus faecium. psecommunity.org While direct testing of this compound was not the focus, the efficacy of these bromo- and chloro-substituted derivatives underscores the pharmacological relevance of its structural motifs.

Table 1: Antibacterial Activity of Selected Chalcone Derivatives

Bacterial Strain Activity of Derivatives Reference
Escherichia coli Active humanjournals.com
Pseudomonas aeruginosa Active humanjournals.com
Staphylococcus aureus Active humanjournals.comacs.org
Bacillus subtilis Active acs.org
Bacillus anthracis Excellent Activity acs.org
Mycobacterium tuberculosis H37Rv Not explicitly found for derivatives of this compound, but chalcones are studied for antitubercular activity. acs.org

This table is for illustrative purposes based on the text. "Active" indicates that at least some derivatives showed activity.

The antifungal properties of compounds derived from this compound have been investigated against various fungal pathogens. Research into chalcone derivatives has been particularly prominent in this area.

One study explored the antifungal activity of a series of chalcone derivatives against Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. mdpi.com The findings revealed that specific chalcones were active, with some showing selectivity against T. rubrum. mdpi.com The structure-activity relationship (SAR) suggested that the presence of a non-hindered enone moiety between the two aromatic rings was beneficial for the antifungal activity. mdpi.com The study also noted that bromine substituents did not negatively affect the activity. mdpi.com

Another research effort focused on chlorophenyl derivatives and their efficacy against the phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides. nih.gov This study confirmed a clear structure-activity relationship, highlighting the importance of specific structural features for antifungal action. nih.gov Although this compound itself is categorized commercially as an antifungal, scientific studies primarily focus on the enhanced activity of its more complex derivatives. echemi.com

The structural framework of this compound is a valuable starting point for synthesizing compounds with potential antiviral applications. Research has focused on heterocyclic derivatives like triazoles.

A microreview of studies published since 2015 summarizes the antiviral properties of compounds containing a 1,2,4-triazole (B32235) ring. nih.gov These derivatives have been tested against a wide range of DNA and RNA viruses, including influenza A and B viruses and HIV. nih.gov The review highlights that the triazole ring is a bioisostere of amide or ester groups and possesses good metabolic stability, making it a desirable feature in drug design. nih.gov

More recently, novel phenylpyrazolone-1,2,3-triazole hybrids were synthesized and evaluated for their potential to inhibit the main protease of the SARS-CoV-2 virus. nih.gov The results showed that most of these derivatives exhibited potent anti-COVID-19 activity in vitro, inhibiting viral replication by more than 50% with low cytotoxicity toward the host Vero cells. nih.gov These findings underscore the utility of using precursors like this compound to build complex molecules aimed at combating viral infections. nih.gov

Anticancer Activity Research

Derivatives synthesized from this compound have shown significant promise in the field of oncology, with studies demonstrating their ability to inhibit cancer cell growth and induce cell death.

Compounds derived from this compound have been shown to interfere with the cell cycle and trigger programmed cell death (apoptosis) in cancer cells.

Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which can be synthesized from related bromo-phenyl precursors, has identified compounds with significant anticancer activity. nih.gov One such 1,2,4-triazole derivative almost completely inhibited the proliferation of U-87 glioblastoma cells after a 48-hour incubation period. nih.gov

In a different study, silyl (B83357) derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one were investigated for their anticancer properties. mdpi.com One of these derivatives was found to induce apoptosis in colon cancer cell lines. A detailed analysis of its mechanism of action revealed that its activity stemmed from the down-regulation of the anti-apoptotic protein survivin and the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. mdpi.com This research highlights how modifying a core structure containing bromine can lead to potent anticancer agents that function through apoptosis induction.

The cytotoxic effects of derivatives of this compound have been evaluated against various cancer cell lines, providing insights into their potency and selectivity.

In a study focused on 1,2,4-triazole derivatives, the compounds were tested for their cytotoxicity against human glioblastoma U-87 cells and triple-negative breast cancer MDA-MB-231 cells using the MTT assay. nih.gov The research found that, in general, the tested compounds were more cytotoxic against the U-87 cell line than the MDA-MB-231 line. nih.gov A fluorophenyl-containing triazole derivative was identified as the most active against the glioblastoma cells, while its analogue containing bromine showed lower, but still present, activity. nih.gov

In the context of antiviral research, the cytotoxicity of phenylpyrazolone-1,2,3-triazole hybrids was assessed on Vero cells (a line of kidney epithelial cells from an African green monkey). nih.gov The study reported that most of the novel compounds showed no or weak cytotoxic effects on these cells, which is a crucial factor when developing antiviral agents that should target the virus without harming the host. nih.gov No specific studies were found detailing the cytotoxicity of this compound derivatives against the PANC-1 (pancreatic cancer) cell line.

Table 2: Cytotoxicity of Selected Derivatives

Cell Line Activity of Derivatives Reference
U-87 (Glioblastoma) Cytotoxic nih.gov
MDA-MB-231 (Breast Cancer) Moderately Cytotoxic nih.gov
Vero (Monkey Kidney Epithelial) Low Cytotoxicity nih.gov

Enzyme Inhibition and Modulation Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. Therefore, urease inhibitors are of great interest for the treatment of infections caused by these pathogens. elsevierpure.com

Thiosemicarbazones, which can be readily synthesized from ketones like this compound, have emerged as a potent class of urease inhibitors. elsevierpure.comresearchgate.net The inhibitory mechanism often involves the interaction of the thiourea (B124793) moiety with the nickel ions in the active site of the enzyme. researchgate.net

A study on a series of thiosemicarbazones derived from various ketones highlighted that compounds with chloro substituents exhibited effective urease inhibitory activity, with IC₅₀ values ranging from 1.8 to 12.7 µmol L⁻¹. researchgate.net Molecular docking simulations supported these findings, showing that the molecules fit into the active site of Jack bean urease. researchgate.net Another investigation into N-phenyl thiosemicarbazones found that these compounds displayed significant urease inhibition, with some derivatives being more potent than the standard inhibitor, thiourea. nih.gov The docking study revealed that the sulfur atom of the thiourea group was crucial for binding, as it coordinated with both catalytic nickel ions in the enzyme's active site. researchgate.net

The structure of the acetophenone (B1666503) precursor is critical. The presence and position of halogen atoms like bromine and chlorine on the phenyl ring can modulate the electronic properties and binding affinity of the resulting thiosemicarbazone inhibitor.

Related Compound ClassEnzymeInhibitory Activity (IC₅₀)Key Structural Features
ThiosemicarbazonesJack Bean Urease1.8 - 12.7 µmol L⁻¹ (for chloro-substituted derivatives) researchgate.netThiourea moiety interacts with Ni²⁺ ions in the active site. researchgate.net
N-phenyl thiosemicarbazonesJack Bean Urease0.077 - 24.04 µM nih.govHalogen substitutions on the phenyl ring influence potency. nih.gov

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key strategy in managing type 2 diabetes. nih.gov

Derivatives of acetophenones have been identified as potent alpha-glucosidase inhibitors. A study on benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone revealed several compounds with significantly higher inhibitory activity than the standard drug, acarbose. nih.govnih.gov The most potent compound in this series was found to be 32-fold more active than acarbose. nih.gov

Structure-activity relationship studies indicated that the nature of the substituents on the acetophenone scaffold is crucial. For example, the introduction of a haloalkyl chain was found to improve the inhibitory activity. nih.gov Kinetic studies have shown that these compounds can act as mixed-type inhibitors, binding to both the free enzyme and the enzyme-substrate complex. nih.gov While direct studies on derivatives of this compound are limited, the established activity of related acetophenone derivatives suggests that this scaffold is a promising starting point for the design of new alpha-glucosidase inhibitors. The bromo and chloro substituents could potentially enhance binding interactions within the enzyme's active site.

Related Compound ClassEnzymeInhibitory Activity (IC₅₀)Mechanism of Inhibition
Benzonate derivatives of acetophenoneα-Glucosidase1.68 - 7.88 µM nih.govMixed-type inhibition nih.gov
Indolo[1,2-b]isoquinoline derivativesα-Glucosidase3.44 - 41.24 µM nih.govReversible mixed-type inhibition nih.gov

Ribonucleotide reductase (RNR) is an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. This makes RNR a critical target for anticancer drugs. mdpi.comnih.gov While many RNR inhibitors are nucleoside analogs, there is growing interest in developing non-nucleoside small molecule inhibitors. wikipedia.org

Research into compounds structurally similar to derivatives of this compound has shown potential for RNR inhibition. A study on an acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione derivative demonstrated its potential as an RNR inhibitor. mdpi.com Molecular docking studies supported this finding, showing that the compound could bind within the active pocket of ribonucleotide reductase with a binding energy of -19.68 kJ/mol. mdpi.com The study suggested that such compounds could act as effective DNA groove binders, further highlighting their potential in cancer therapy. mdpi.com Although direct experimental data on RNR inhibition by derivatives of this compound is not available, the activity of structurally related heterocyclic systems provides a rationale for future investigation.

Protein Interaction Investigations

The biological activities of the compounds discussed are underpinned by their specific interactions with protein targets. Molecular docking studies have been instrumental in elucidating these interactions at an atomic level.

For tubulin , chalcone derivatives related to this compound are known to interact with the colchicine (B1669291) binding site on the β-subunit. Docking studies have shown that the A-ring of the chalcone (derived from the acetophenone) is typically buried in a hydrophobic pocket of the tubulin β-subunit, engaging in interactions with residues such as βC241, βL248, and βA316. nih.gov The carbonyl group of the chalcone scaffold often forms a hydrogen bond with residue βD251. nih.gov Halogen atoms, such as bromine and chlorine, can form halogen bonds with protein residues, contributing to the binding affinity and specificity. nih.gov

In the case of urease , docking studies of thiosemicarbazone inhibitors have revealed that the sulfur atom of the thiourea group is centrally important for binding, as it coordinates with the two catalytic nickel ions in the active site. researchgate.net Additionally, nitrogen atoms of the thiourea moiety can form hydrogen bonds with backbone atoms of residues like Ala440, while the phenyl ring (carrying the bromo and chloro substituents) is positioned towards the mobile flap region of the enzyme, where it can engage in further interactions. researchgate.net

For α-glucosidase , docking studies of acetophenone derivatives have shown that these inhibitors can bind near the active site of the enzyme. nih.gov Thermodynamic analysis from titration micro-calorimetry has confirmed a good binding affinity for these compounds, with the interaction being an enthalpy-driven and spontaneous reaction. nih.gov The binding of these inhibitors induces conformational changes in the enzyme, which is consistent with their mixed-type inhibition mechanism. nih.gov

Antioxidant Activity Evaluation

Reactive oxygen species (ROS) are implicated in a variety of diseases, and compounds with antioxidant properties are of significant therapeutic interest. Chalcones, which can be synthesized from this compound, are known to possess antioxidant activity. who.intnih.gov

The antioxidant potential of chalcones is highly dependent on their substitution pattern. Studies have shown that halogenated chalcones often exhibit stronger antioxidant activity than their non-halogenated counterparts. who.int Specifically, bromine and fluorine derivatives have been noted as being preferable to chlorine-substituted ones for antioxidant potential. who.int

A study on monosubstituted chalcone derivatives investigated the effect of substituent position on antioxidant activity. who.int Using three bromo-substituted derivatives as probes, it was found that the para-substituted isomer exhibited the highest activity among the regioisomers, highlighting the importance of substituent regiochemistry. who.int However, bulky substituents at the ortho position can be detrimental to the antioxidant property. who.int In another study, a chalcone derivative, 3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one, was synthesized and evaluated for its antioxidant activity against DPPH free radicals, demonstrating the continued interest in halo-substituted chalcones as potential antioxidants. researchgate.net The presence of both a bromo and a chloro substituent in this compound offers a unique substitution pattern that could be beneficial for the antioxidant activity of its chalcone derivatives.

Related Compound ClassAssayKey Findings on Substituent Effects
Monosubstituted ChalconesDPPH, H₂O₂, NO, Superoxide (B77818) ScavengingPara-bromo substitution showed the highest activity among bromo-isomers. who.int
Halogenated ChalconesDPPH ScavengingBromo and fluoro derivatives are often better antioxidants than chloro derivatives. who.int
Chalcone DerivativesDPPH ScavengingSome derivatives showed higher antioxidant activity than the standard, ascorbic acid. nih.gov

Anti-inflammatory Properties

Chalcone derivatives are recognized for their significant anti-inflammatory properties, which are attributed to their ability to modulate various inflammatory pathways. nih.govresearchgate.net Synthetic chalcones have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated cells. nih.govnih.gov The anti-inflammatory effects of these compounds are often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.govresearchgate.net

Studies on various synthetic chalcone derivatives have demonstrated their potential to inhibit degranulation and the activity of 5-lipoxygenase in human neutrophils. nih.gov Furthermore, some chalcones act as scavengers of superoxide radicals. nih.gov The anti-inflammatory activity is influenced by the substitution pattern on both aromatic rings of the chalcone structure. researchgate.netnih.gov For instance, the presence of a methoxy (B1213986) group on the A-ring adjacent to the carbonyl group, along with halogen substitution on the B-ring, has been found to be favorable for potent inhibition of NO production. nih.gov Some chalcone derivatives have also been shown to suppress the activation of the nuclear transcription factor-kappaB (NF-κB), a critical regulator of the inflammatory response. nih.gov

Table 1: Anti-inflammatory Activity of Chalcone Derivatives

Compound Type Mechanism of Action Key Findings Reference
Synthetic Chalcones Inhibition of NO production, iNOS and COX-2 expression Potent inhibitors in LPS-stimulated cells. nih.govnih.gov
Substituted Chalcones Inhibition of neutrophil degranulation and 5-lipoxygenase Effective in modulating neutrophil-mediated inflammation. nih.gov
Methoxy and Halogen Substituted Chalcones Downregulation of iNOS expression, suppression of NF-κB Favorable substitutions enhance anti-inflammatory potency. nih.gov

Investigation of Other Pharmacological Activities (e.g., antimalarial, antiprotozoal, anti-HIV, antidiabetic)

The pharmacological investigation of chalcones derived from precursors like this compound extends beyond their anti-inflammatory effects, revealing a broad spectrum of bioactivities.

Antimalarial Activity: The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. ekb.eg Chalcone derivatives have been identified as promising candidates, with some exhibiting significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. researchgate.netnih.gov The proposed mechanisms of action for their antimalarial effects are multifaceted, including the inhibition of β-hematin formation, a crucial process for parasite survival. nih.gov The structural features of the chalcone, such as the substitution on the aromatic rings, play a critical role in their antimalarial potency. ekb.egnih.gov

Antiprotozoal Activity: Chalcones have also demonstrated potential against other protozoal infections, such as leishmaniasis, a disease caused by protozoa of the Leishmania genus. nih.gov Brominated chalcones, in particular, have shown promising antileishmanial activity against Leishmania amazonensis. nih.gov The cytotoxic effect of these compounds against the parasite, coupled with lower toxicity towards host cells, highlights their potential as selective antiprotozoal agents. nih.gov Furthermore, chloroquinoline-based chalcones have been evaluated for their in vitro activity against Entamoeba histolytica, with some compounds showing significant efficacy. researchgate.net

Anti-HIV Activity: The chalcone scaffold is a subject of interest in the search for novel anti-HIV agents. nih.gov Derivatives have been shown to target key viral enzymes, including HIV reverse transcriptase (RT). nih.gov Bromo- and chloro-substituted chalcones have exhibited significant inhibitory activity against RT. nih.gov Notably, these compounds have demonstrated low cytotoxicity towards various cell lines, suggesting a favorable therapeutic window. nih.gov

Antidiabetic Properties: Chalcones and their derivatives have emerged as potential therapeutic agents for diabetes. nih.govidhealthscience.com Their mechanisms of action are diverse and target several pathways involved in glucose metabolism. nih.govresearchgate.net These include the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. researchgate.netfrontiersin.org By inhibiting these enzymes, chalcones can help to suppress postprandial hyperglycemia. idhealthscience.com Furthermore, some chalcones have been shown to enhance glucose uptake and modulate the activity of key proteins like Protein Tyrosine Phosphatase 1B (PTP1B) and Peroxisome Proliferator-activated Receptor-gamma (PPARγ). nih.govsemanticscholar.org Studies have indicated that chalcones with bromo and chloro substitutions on the A-ring can exhibit significant antidiabetic effects. nih.gov

Table 2: Diverse Pharmacological Activities of Chalcone Derivatives

Activity Target/Mechanism Key Findings Reference(s)
Antimalarial Inhibition of β-hematin formation Active against drug-resistant P. falciparum. researchgate.netnih.gov
Antiprotozoal Cytotoxicity against Leishmania and Entamoeba Brominated chalcones effective against L. amazonensis. researchgate.netnih.gov
Anti-HIV Inhibition of HIV reverse transcriptase (RT) Bromo- and chloro-substituted chalcones show potent inhibition. nih.gov
Antidiabetic Inhibition of α-amylase, α-glucosidase; modulation of PTP1B, PPARγ Helps in controlling postprandial hyperglycemia. nih.govfrontiersin.orgnih.gov

Preclinical Studies and in vivo Evaluation (where applicable for related compounds)

The promising in vitro results for chalcone derivatives have prompted further investigation through in vivo studies to assess their efficacy and safety in living organisms.

In the realm of anti-inflammatory research, chalcone analogues have been evaluated in a zebrafish model of wound-induced inflammation. nih.gov Treatment with certain chalcones was found to reduce neutrophil recruitment to the wound site and modulate the expression of pro-inflammatory factors, providing in vivo evidence of their anti-inflammatory effects. nih.gov Similarly, new indole-chalcone hybrids have been synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities in mouse models. nih.govacs.org These studies demonstrated that the compounds could significantly reduce pain and prevent edema formation, with some compounds showing efficacy comparable to standard drugs. nih.govacs.org

Regarding antidiabetic properties, preclinical studies have shown that chalcone derivatives can effectively lower blood glucose levels in diabetic animal models. researchgate.netfrontiersin.org For instance, some synthetic chalcones administered to diabetic rats led to a reduction in blood glucose, triglycerides, and creatinine (B1669602) levels. researchgate.net

Furthermore, the anticancer potential of chalcone derivatives has been explored in vivo. One lead compound was found to effectively inhibit lung tumor growth in a preclinical model without showing signs of adverse side effects, suggesting that suppressing NF-κB activation is a viable strategy for cancer therapy. acs.org

These preclinical and in vivo evaluations are crucial steps in the drug development pipeline, providing valuable insights into the therapeutic potential of chalcone derivatives originating from starting materials like this compound.

Structure Activity Relationship Sar Investigations

Analysis of Halogen Substituent Effects (Bromine and Chlorine) on Activity

The presence and positioning of halogen atoms on the phenyl ring are critical determinants of the biological activity of 1-(4-bromo-3-chlorophenyl)ethanone derivatives. Both bromine and chlorine are electron-withdrawing groups and can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and ability to form halogen bonds with target proteins.

The specific 4-bromo and 3-chloro substitution pattern creates a distinct electronic and steric profile. Studies on related compounds have shown that halogen substituents can impact activity in several ways:

Electron-Withdrawing Effects : The inductive effect of chlorine and bromine deactivates the aromatic ring, influencing its interaction with electron-rich pockets in a biological target.

Lipophilicity : Halogens increase the lipophilicity of the compound, which can enhance its ability to cross cell membranes. The specific contribution to lipophilicity (hydrophobicity) can be quantified by the hydrophobic parameter (π). For instance, the π values for para-Br and meta-Cl are +0.86 and +0.71, respectively, indicating a significant increase in hydrophobicity.

Halogen Bonding : Both bromine and chlorine can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms (like oxygen or nitrogen) in the active site of a protein. The strength of this interaction depends on the halogen, with bromine generally being a stronger halogen bond donor than chlorine.

Steric Influence : The size of the halogen atoms (Van der Waals radii: Br ≈ 1.85 Å, Cl ≈ 1.75 Å) can dictate the orientation of the molecule within a binding site, promoting or hindering optimal interactions.

In a series of chalcone (B49325) derivatives, which can be synthesized from substituted acetophenones, the nature and position of halogen substituents on the phenyl ring were found to be crucial for their antitumor activity. For example, compounds with a 4-chlorophenyl group have shown selectivity for certain cancer cell lines. nih.gov While direct comparative studies on the 4-bromo-3-chloro pattern are limited, the combined electronic and steric effects of this disubstitution are expected to significantly modulate the biological profile of any resulting derivative.

Role of the Ethanone (B97240) Moiety in Biological Interactions

The ethanone (or acetyl) group is a key functional component of the this compound scaffold and plays a multifaceted role in its biological interactions. nih.gov It is a common feature in many pharmacologically active compounds and serves several purposes in drug design. nih.govfabad.org.tr

The primary roles of the ethanone moiety include:

Hydrogen Bond Acceptor : The carbonyl oxygen of the ethanone group is a potent hydrogen bond acceptor, enabling it to form crucial interactions with hydrogen bond donors (such as -NH or -OH groups) in the active sites of enzymes or receptors.

Reactive Handle for Synthesis : The acetyl group provides a reactive site for further chemical modifications. For instance, the α-protons are acidic and can be deprotonated to form an enolate, which can then participate in various C-C bond-forming reactions. A prime example is the Claisen-Schmidt (aldol) condensation with an aldehyde to form a chalcone (1,3-diphenyl-2-propen-1-one). nih.govnih.govumn.edu This reaction is a cornerstone for creating a diverse library of biologically active compounds from the parent acetophenone (B1666503).

The transformation of the ethanone group into a more complex heterocyclic system is a common strategy in medicinal chemistry, as seen in the synthesis of pyrazoline derivatives. researchgate.netijper.org In these cases, the ethanone is the precursor to the final, biologically active scaffold.

Influence of Aromatic Ring Substitutions on Potency and Selectivity

Beyond the existing bromine and chlorine atoms, further substitutions on the aromatic ring of this compound can have a profound impact on the potency and selectivity of the resulting derivatives. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these additional substituents can fine-tune the molecule's interaction with its biological target.

SAR studies on various classes of compounds derived from substituted acetophenones have consistently highlighted the importance of the substitution pattern on the aromatic ring:

Chalcones : In the development of chalcone-based NF-κB inhibitors, modifications on both phenyl rings (one derived from the acetophenone and the other from the aldehyde) were explored. The presence of methoxy (B1213986) groups on the other phenyl ring, for instance, was found to be important for activity. nih.govumn.edu

Diarylpentanoids : For diarylpentanoid antitumor agents, the presence of at least one 4-chlorophenyl group was found to be important for achieving selectivity for cancer cells with wild-type p53 over those with deleted p53 and normal cells. nih.gov

Pyrano[2,3-c]pyrazoles : In a series of N-substituted pyrano[2,3-c]pyrazoles with anti-glioma activity, the N-substituent was a 4-chlorophenyl group. This highlights the favorable contribution of this specific substitution for activity against the intended target. nih.gov

The table below illustrates the effect of substitutions on the activity of some chalcone derivatives, showcasing how different groups on the phenyl rings modulate their inhibitory potency.

CompoundA-Ring Substitution (from Acetophenone)B-Ring Substitution (from Benzaldehyde)NF-κB Inhibition (IC50, µM)
Chalcone 13',4',5'-Trimethoxy3-Hydroxy-4-methoxy1.8
Chalcone 22',5'-Dimethoxy3-Hydroxy-4-methoxy3.1
Chalcone 34'-Chloro3-Hydroxy-4-methoxy10.2
Chalcone 44'-Bromo3-Hydroxy-4-methoxy9.8

This table is a representative example based on data for chalcone derivatives to illustrate the impact of aromatic substitutions. Data adapted from related studies on chalcone SAR.

Molecular Hybridization Strategies and Their Impact on Activity

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The this compound core is a valuable starting point for creating such hybrids.

A common application of this strategy is the synthesis of heterocyclic compounds where the substituted phenyl ring is a key component. For example:

Pyrazoline Derivatives : Chalcones, which are readily synthesized from this compound, can be reacted with hydrazine (B178648) to form pyrazoline rings. Pyrazolines are a well-known class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant and antimicrobial properties. researchgate.netijper.org The resulting hybrid molecule incorporates the substituted phenyl moiety and the pyrazoline pharmacophore.

Pyrano[2,3-c]pyrazole Derivatives : A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and found to exhibit anti-glioma activity by inhibiting the AKT2 kinase. nih.gov This demonstrates the successful hybridization of a substituted phenyl ring with a pyranopyrazole core to create potent and selective kinase inhibitors.

The impact of these hybridization strategies is often a significant enhancement of biological activity, as shown in the table below for a series of pyrazoline derivatives with anticonvulsant activity.

Compound IDR (Substituent on second phenyl ring)Anticonvulsant Activity (% Protection)
4a4-Hydroxy83.33
4e4-Chloro83.33
4f4-Nitro100
Standard (Phenytoin)-100

This table is based on data for (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivatives to illustrate the effect of hybridization and substitution on anticonvulsant activity. researchgate.netijper.org

Computational SAR Studies (QSAR, docking-based SAR)

Computational methods are indispensable tools in modern drug discovery for understanding and predicting the SAR of novel compounds. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two key in silico techniques applied to derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Molecular Docking : This technique predicts the preferred orientation of a molecule (ligand) when bound to the active site of a target protein. Docking simulations provide valuable insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that are crucial for binding affinity. For instance, docking studies on pyrazoline derivatives have helped to rationalize their anticonvulsant activity by showing how they fit into the active site of the human mitochondrial branched-chain aminotransferase. researchgate.netijper.org Similarly, docking has been used to understand the binding of 4H-chromene derivatives, which can contain substituted phenyl groups, to antioxidant enzymes. nih.gov

The results from molecular docking are often quantified by a docking score, which estimates the binding affinity. The table below shows representative docking scores for pyrazoline derivatives against a target protein.

Compound IDR (Substituent)Docking Score (kcal/mol)
4f4-Nitro-6.898
Standard (Gabapentin)--6.013

This table shows docking scores for (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone derivatives against the human mitochondrial branched-chain aminotransferase. A more negative score indicates a stronger predicted binding affinity. researchgate.netijper.org

Together, QSAR and molecular docking provide a powerful computational framework for elucidating SAR, guiding lead optimization, and accelerating the discovery of new therapeutic agents based on the this compound scaffold.

Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Organic Synthesis

1-(4-Bromo-3-chlorophenyl)ethanone serves as a crucial building block in organic synthesis due to its reactive nature, which allows for the creation of more complex molecules. myskinrecipes.com The presence of bromine and chlorine atoms on the phenyl ring, along with the ketone functional group, provides multiple sites for chemical reactions. smolecule.com These reactive halogen groups are particularly useful for facilitating coupling reactions, which are fundamental in the construction of intricate aromatic compounds in research laboratories. myskinrecipes.com

The versatility of this compound makes it a valuable reactant and reagent in the synthesis of a wide array of complex organic structures. Its utility extends to being a key intermediate in the synthesis of various biologically active compounds. smolecule.com The structural framework of this compound allows for straightforward functionalization, making it a valuable component in the synthesis of diverse molecules. myskinrecipes.com

Key Reaction Types:

Reaction TypeReagents/ConditionsProduct Type
Nucleophilic Acyl SubstitutionGrignard reagents, organolithium reagentsTertiary alcohols
Wittig ReactionPhosphonium ylidesAlkenes
ReductionSodium borohydride (B1222165), lithium aluminum hydrideSecondary alcohols
Halogenation (alpha to carbonyl)N-Bromosuccinimide (NBS), bromineα-Halo ketones
Cross-Coupling Reactions (e.g., Suzuki, Heck)Palladium catalysts, boronic acids/alkenesBiaryl compounds, substituted alkenes

Intermediate in Active Pharmaceutical Ingredient (API) Manufacturing

In the pharmaceutical industry, this compound is a significant intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs). myskinrecipes.comqinmuchem.com Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final API. qinmuchem.com The structure of this compound is readily modified, making it a valuable precursor for creating the complex molecular architectures of various drugs. myskinrecipes.com

Its application has been noted in the development of specific classes of therapeutic agents. For instance, it is a key intermediate in the synthesis of pharmaceuticals such as antihistamines and anti-inflammatory agents. myskinrecipes.com The synthesis of APIs often involves a series of chemical reactions, and intermediates like this compound are critical components in this multi-step process. qinmuchem.com The demand for high-quality pharmaceutical intermediates is growing globally, driven by the expansion of the biotechnology and life sciences sectors. qinmuchem.com

Use in Agrochemical Development

The utility of this compound extends to the field of agrochemicals. myskinrecipes.com Its reactive halogen groups make it a suitable starting material for the synthesis of various pesticides and herbicides. myskinrecipes.comresearchgate.net The development of new agrochemicals is crucial for modern agriculture, and compounds like this serve as foundational materials for creating novel active ingredients.

The synthesis of certain agrochemicals involves the incorporation of the substituted phenyl ring present in this compound. This structural motif can be found in various biologically active molecules used in crop protection. The ability to undergo various chemical transformations allows for the modification of its structure to optimize for specific pesticidal or herbicidal activity. myskinrecipes.com

Contribution to Specialty and Fine Chemical Production

This compound is also employed in the production of specialty and fine chemicals. myskinrecipes.com Fine chemicals are pure, single chemical substances that are produced in limited quantities and are used in a variety of applications, including pharmaceuticals, agrochemicals, and other specialized industries. qinmuchem.com The reactive nature of this compound, due to its halogen substituents, makes it a valuable precursor in the synthesis of these high-value chemicals. myskinrecipes.com

The production of specialty chemicals often requires versatile starting materials that can be readily converted into a range of derivatives. This compound fits this requirement, serving as a key intermediate in the synthesis of various organic compounds with specific functionalities and applications. myskinrecipes.com

Potential in Advanced Materials Synthesis (e.g., polymers, electronic components)

While primarily used in the synthesis of pharmaceuticals and agrochemicals, the structural features of this compound suggest potential applications in the field of advanced materials science. The aromatic ring and reactive halogen atoms could be utilized in the synthesis of novel polymers and organic electronic materials.

For instance, the bromo and chloro substituents can be used as points of attachment or modification in polymerization reactions. This could lead to the development of specialty polymers with tailored properties, such as thermal stability, flame retardancy, or specific electronic characteristics. The synthesis of chalcone (B49325) derivatives, which can have applications in electronic materials, can start from precursors with similar functionalities. materialsciencejournal.org The study of halogenated aromatic compounds is an active area of research in materials science, and this compound represents a potentially useful building block in this context. smolecule.com

Future Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of substituted acetophenones is a well-established area of organic chemistry. nih.govresearchgate.net However, the development of more efficient, sustainable, and versatile synthetic methods for 1-(4-bromo-3-chlorophenyl)ethanone is a crucial area for future research. Current methods often rely on classical reactions such as Friedel-Crafts acylation, which can involve harsh conditions and the use of stoichiometric amounts of catalysts. orgsyn.org

Future research could focus on:

Catalytic Methods: Investigating novel catalytic systems, such as those based on palladium, for the synthesis of this compound and its derivatives could lead to more efficient and environmentally friendly processes. researchgate.netresearchgate.netnih.gov

Microwave-Assisted Synthesis: The application of microwave-assisted organic synthesis could significantly reduce reaction times and improve yields for the preparation of this and related compounds. researchgate.net

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and product consistency. Developing flow-based syntheses for this compound would be a significant advancement for its industrial production.

Protecting-Group-Free Synthesis: The development of synthetic routes that avoid the use of protecting groups would streamline the synthesis of derivatives, making it more atom-economical and cost-effective. thieme-connect.com

A summary of potential synthetic explorations is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Research Focus
Novel Catalysis Higher efficiency, milder reaction conditions, reduced waste.Development of palladium or other transition metal catalysts.
Microwave-Assisted Rapid reaction times, improved yields, energy efficiency.Optimization of reaction parameters under microwave irradiation.
Flow Chemistry Enhanced safety, scalability, and process control.Design and implementation of continuous flow reactor systems.
Protecting-Group-Free Increased atom economy, reduced synthetic steps.Design of synthetic strategies that circumvent the need for protecting groups.

Deeper Mechanistic Studies of Biological Interactions

While this compound is primarily used as a building block, understanding its own inherent biological activity and that of its simple derivatives is a critical area for future investigation. lookchem.com Substituted acetophenones have been shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

Future research should aim to:

Elucidate Molecular Targets: Identifying the specific cellular and molecular targets of this compound and its derivatives is fundamental to understanding their potential therapeutic applications.

Investigate Enzyme Inhibition: Given that many small molecule drugs act as enzyme inhibitors, screening this compound against a panel of relevant enzymes could uncover novel biological activities. nih.gov

Explore Antimicrobial Potential: The presence of halogen atoms can enhance the antimicrobial properties of organic compounds. mdpi.com Systematic evaluation of this compound against a broad spectrum of bacteria and fungi is warranted.

Rational Design of Potent and Selective Analogues

The structural scaffold of this compound provides a versatile platform for the rational design of new and more potent biological agents. wisdomlib.org By systematically modifying the substituents on the phenyl ring and the acetyl group, it is possible to fine-tune the compound's properties to enhance its activity against specific targets and reduce off-target effects.

Key areas for future research include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with variations at different positions of the molecule will help to establish clear structure-activity relationships. nih.gov This knowledge is crucial for guiding the design of more effective compounds.

Computational Modeling: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the prediction of biological activity and guide the design of new analogues with improved properties. nih.govnih.gov

Bioisosteric Replacement: Replacing the bromo and chloro substituents with other functional groups of similar size and electronic properties can lead to analogues with improved pharmacokinetic profiles and reduced toxicity.

Development of Targeted Delivery Systems

For many small molecule drugs, achieving effective delivery to the target site while minimizing systemic exposure and associated side effects is a major challenge. nih.gov The development of targeted delivery systems for this compound and its bioactive derivatives could significantly enhance their therapeutic potential.

Future research in this area could explore:

Nanoparticle-Based Delivery: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and bioavailability. cd-bioparticles.netcd-bioparticles.comsigmaaldrich.com This approach can also facilitate targeted delivery to specific tissues or cells. cd-bioparticles.netcd-bioparticles.com

Prodrug Strategies: Converting the parent compound into a prodrug that is activated only at the target site can improve its therapeutic index.

Conjugation to Targeting Moieties: Attaching the compound to molecules that specifically bind to receptors or antigens on target cells can ensure its selective accumulation where it is needed most.

Environmental and Toxicological Impact Studies

The widespread use of halogenated organic compounds has raised concerns about their persistence and potential toxicity in the environment. msdvetmanual.comdrishtiias.com Halogenated aromatic compounds can be resistant to degradation and may accumulate in the ecosystem. msdvetmanual.com A thorough investigation of the environmental fate and toxicological profile of this compound is therefore essential.

Future research should focus on:

Metabolism Studies: Investigating how this compound is metabolized in different organisms, including microorganisms and mammals, is crucial for understanding its potential for bioaccumulation and toxicity.

Biodegradability Assessment: Determining the biodegradability of this compound under various environmental conditions will help to assess its environmental persistence. mdpi.comnih.govresearchgate.netnih.govnih.govscilit.com Microbial degradation is a key process in the removal of aromatic pollutants from the environment. nih.govnih.govscilit.com

A summary of the key environmental and toxicological research areas is provided below.

Research AreaKey ObjectivesRelevance
Metabolism To identify metabolic pathways and products.To understand bioaccumulation potential and toxicokinetics.
Biodegradability To determine the rate and extent of degradation in soil and water.To assess environmental persistence and long-term impact.
Ecotoxicology To evaluate toxicity to representative aquatic and terrestrial organisms.To determine the potential for harm to ecosystems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Bromo-3-chlorophenyl)ethanone, and how do reaction conditions influence yield?

  • Methodology : Two primary routes are documented:

  • Route 1 : Starting from 4-bromoacetophenone, chlorination at the 3-position using Cl₂ or a chlorinating agent (e.g., SOCl₂) under controlled temperatures (50–70°C), achieving ~58% yield.
  • Route 2 : Starting from 3-chloroacetophenone, bromination at the 4-position using Br₂ or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃), yielding ~74% .
    • Key Variables : Temperature, catalyst choice, and stoichiometry of halogenating agents critically impact regioselectivity and purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

  • NMR :

  • ¹H NMR : Aromatic protons appear as distinct multiplets (δ 7.2–8.1 ppm), with a singlet for the acetyl group (δ 2.6 ppm).
  • ¹³C NMR : Carbonyl carbon at ~200 ppm; halogenated aromatic carbons show characteristic deshielding .
    • IR : Strong C=O stretch at ~1680–1700 cm⁻¹; C-Br and C-Cl stretches at 550–650 cm⁻¹ .
    • MS : Molecular ion peak ([M⁺]) at m/z 232/234 (Br/Cl isotopic pattern) .

Q. What safety protocols are recommended for handling halogenated acetophenones like this compound?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; monitor for skin sensitization.
  • Storage : Store in amber glass vials at 2–8°C under inert atmosphere (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties and reaction pathways for halogenated acetophenones?

  • Computational Setup :

  • Functional Choice : B3LYP/6-311+G(d,p) for geometry optimization and vibrational analysis .
  • Key Outputs : HOMO-LUMO gaps (predicting reactivity), electrostatic potential maps (identifying electrophilic sites), and Mulliken charges (for halogen substituent effects) .
    • Application : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing charge distribution at the bromine site .

Q. What challenges arise in crystallographic characterization of this compound, and how can they be addressed?

  • Crystallization Issues : Halogenated aromatics often form twinned crystals or exhibit poor diffraction.
  • Solutions :

  • Use SHELXT for structure solution with high-resolution data (≤0.8 Å) .
  • Refinement in SHELXL with anisotropic displacement parameters for heavy atoms (Br, Cl) .
    • Example Data : Unit cell parameters (P1 space group, a = 5.62 Å, b = 7.34 Å, c = 10.21 Å) .

Q. How does the halogen substituent influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Mechanistic Insight :

  • Bromine acts as a superior leaving group compared to chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy (C-Br: ~70 kcal/mol vs. C-Cl: ~85 kcal/mol).
  • Experimental Validation : React this compound with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to isolate biaryl products; GC-MS monitors selectivity .

Q. What are the limitations of traditional halogenation methods, and how can green chemistry principles improve synthesis?

  • Limitations : Use of toxic reagents (Br₂, SOCl₂), low atom economy.
  • Green Alternatives :

  • Electrochemical Bromination : Using KBr and acetic acid under electrolysis (yield ~65%, reduced waste) .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 100°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-chlorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-chlorophenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.